ARCC-4

Catalog No.
S8387645
CAS No.
M.F
C53H56F3N7O7S2
M. Wt
1024.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
ARCC-4

Product Name

ARCC-4

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C53H56F3N7O7S2

Molecular Weight

1024.2 g/mol

InChI

InChI=1S/C53H56F3N7O7S2/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65)/t40-,43+,46-/m1/s1

InChI Key

DUPAJELXESPTNF-PPZGWQTASA-N

SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O

ARCC-4 is a novel compound classified as a proteolysis-targeting chimera, specifically designed to degrade the androgen receptor. It operates through a mechanism that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the polyubiquitination and subsequent proteasomal degradation of the androgen receptor. This compound has shown remarkable potency, capable of degrading approximately 95% of cellular androgen receptors at low nanomolar concentrations . Unlike traditional androgen receptor antagonists such as enzalutamide, ARCC-4 exhibits superior efficacy in inducing apoptosis in prostate cancer cells, making it a promising candidate for therapeutic applications in treating androgen receptor-driven malignancies .

The primary chemical reaction involving ARCC-4 is its interaction with the androgen receptor, which leads to its polyubiquitination. This process is facilitated by the binding of ARCC-4 to both the androgen receptor and the VHL E3 ligase, effectively tagging the androgen receptor for degradation by the proteasome. The reaction can be summarized as follows:

  • Binding: ARCC-4 binds to the androgen receptor.
  • Recruitment: The VHL E3 ligase is recruited to the complex.
  • Ubiquitination: The androgen receptor is polyubiquitinated.
  • Degradation: The tagged androgen receptor is recognized and degraded by the proteasome .

ARCC-4 has demonstrated significant biological activity in various prostate cancer cell lines, particularly those expressing high levels of androgen receptors. It has been shown to induce apoptosis with an effective concentration (EC50) that is ten times lower than that of enzalutamide . Furthermore, ARCC-4 effectively degrades multiple clinically relevant androgen receptor mutants, which are often associated with resistance to conventional therapies .

The synthesis of ARCC-4 involves several steps, typically starting from a known androgen receptor antagonist linked to a VHL ligand through a flexible linker. This design allows for optimal spatial orientation necessary for effective binding and degradation:

  • Selection of Ligands: A high-affinity VHL ligand is selected.
  • Linker Optimization: A flexible linker is synthesized to connect the antagonist and VHL ligand.
  • Coupling Reaction: The components are coupled using standard peptide coupling techniques.
  • Purification: The final compound is purified using chromatographic methods .

ARCC-4 holds potential applications in oncology, particularly for treating prostate cancer resistant to conventional therapies. Its ability to degrade the androgen receptor makes it a candidate for combination therapies aimed at overcoming resistance mechanisms associated with second-generation androgen receptor antagonists like enzalutamide and abiraterone . Additionally, its efficacy against various androgen receptor mutants suggests broader applications in personalized medicine for prostate cancer patients.

Studies have shown that ARCC-4 selectively degrades the androgen receptor without significantly affecting other nuclear hormone receptors such as estrogen or progesterone receptors . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. Interaction studies have also indicated that ARCC-4 can effectively reduce levels of androgen receptor variants associated with treatment resistance, such as AR-V7 .

Similar Compounds

Several compounds share similarities with ARCC-4 in terms of mechanism or target specificity:

Compound NameMechanism TypePotency Compared to EnzalutamideUnique Features
EnzalutamideAndrogen Receptor AntagonistReferenceFirst-generation antagonist
ARD-69Androgen Receptor DegraderMore potentIn vivo activity demonstrated
BavdegalutamideAndrogen Receptor DegraderComparableFirst orally bioavailable PROTAC
DHT-PROTACAndrogen Receptor DegraderVariableCompetes directly with dihydrotestosterone
SNIPER Compound 14Androgen Receptor DegraderLess potentEngages IAP ligases

ARCC-4's unique advantage lies in its selective degradation mechanism and its ability to target resistant forms of the androgen receptor, setting it apart from both traditional antagonists and other degraders .

XLogP3

8.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

1023.36347398 g/mol

Monoisotopic Mass

1023.36347398 g/mol

Heavy Atom Count

72

Dates

Modify: 2024-01-05

Explore Compound Types